N-Carbethoxyphthalimide
Overview
Description
N-Carbethoxyphthalimide, also known as N-ethoxycarbonylphthalimide, is a crystalline compound primarily used as a phthaloylating agent. It is employed for the selective protection of primary amines, amino acids, and amino alcohols under mild conditions. This compound is soluble in dimethylformamide, benzene, and chloroform, and is stable in both acidic and mild basic conditions .
Mechanism of Action
Target of Action
N-Carbethoxyphthalimide is primarily used to protect amine functional groups . The primary targets of this compound are therefore the amine groups present in various biochemical structures.
Mode of Action
The compound interacts with its targets by forming a protective layer around the amine groups. This prevents these groups from participating in unwanted reactions, thereby preserving their functionality .
Pharmacokinetics
Given its molecular weight of 21919 , it can be hypothesized that it may have good bioavailability due to its relatively small size
Result of Action
The primary result of this compound’s action is the protection of amine functional groups . This can have various downstream effects depending on the specific biochemical context. For instance, in protein synthesis, it may help in maintaining the integrity of the protein structure by preventing unwanted modifications of the amine groups.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its melting point is 90-92 °C , suggesting that it is stable under normal physiological conditions but may degrade at higher temperatures. The pH of the environment may also affect its action, as changes in pH can influence the state of the amine groups it targets.
Preparation Methods
N-Carbethoxyphthalimide can be synthesized through various methods. One common synthetic route involves the reaction of ethyl chloroformate with potassium phthalimide in the presence of a catalyst such as 18-crown-6 ether in toluene at 90°C for one hour . The compound can be crystallized from toluene or benzene and petroleum ether mixtures .
Chemical Reactions Analysis
N-Carbethoxyphthalimide undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with primary amines to form N-phthaloyl derivatives.
Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to phthalic acid and ethanol.
Reduction: It can be reduced to phthalimide using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include primary amines, acids, bases, and reducing agents. The major products formed from these reactions are N-phthaloyl derivatives, phthalic acid, and phthalimide .
Scientific Research Applications
N-Carbethoxyphthalimide has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: It is employed in the modification of biomolecules to study their functions and interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
N-Carbethoxyphthalimide is unique in its stability and selectivity as a phthaloylating agent. Similar compounds include:
Phthalimide: Used for similar protective purposes but lacks the ethoxycarbonyl group.
N-Hydroxyphthalimide: Another phthaloylating agent with different reactivity and stability profiles.
N-Acetylphthalimide: Used for amine protection but has different solubility and stability characteristics.
This compound stands out due to its stability in both acidic and mild basic conditions and its well-known methods for selective removal, making it a versatile reagent in various chemical processes .
Properties
IUPAC Name |
ethyl 1,3-dioxoisoindole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-2-16-11(15)12-9(13)7-5-3-4-6-8(7)10(12)14/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHAQNTWKSVEEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066805 | |
Record name | 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester | |
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Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Lumps or powder; [Alfa Aesar MSDS] | |
Record name | N-Carbethoxyphthalimide | |
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Vapor Pressure |
0.00000002 [mmHg] | |
Record name | N-Carbethoxyphthalimide | |
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CAS No. |
22509-74-6 | |
Record name | N-Carbethoxyphthalimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22509-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl N-phthaloylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022509746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-CARBETHOXYPHTHALIMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76576 | |
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Record name | 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1,3-dihydro-1,3-dioxo-2H-isoindole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.937 | |
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Record name | N-CARBETHOXYPHTHALIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGO9NPX8LS | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Carbethoxyphthalimide in the synthesis of Thalidomide?
A1: this compound serves as a key intermediate in a concise, two-step synthesis of Thalidomide. [] The process involves reacting L-glutamine with this compound to produce N-phthaloyl-L-glutamine. Subsequent cyclization of N-phthaloyl-L-glutamine using 1,1'-carbonyldiimidazole (CDI) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) yields Thalidomide. [] This synthetic route is noteworthy for its efficiency, requiring no purification steps.
Q2: How does the chemical structure of this compound influence its reactivity with hydroxide ions?
A2: The kinetics of alkaline hydrolysis of this compound are influenced by its structure. Studies have shown that the reaction follows a linear relationship with hydroxide ion concentration, indicating that nucleophilic attack by the hydroxide ion is the rate-limiting step. [] The electron-withdrawing nature of the phthalimide and carbethoxy groups likely contributes to the susceptibility of the carbonyl carbon to nucleophilic attack.
Q3: Is there any spectroscopic data available to characterize this compound?
A3: While the provided abstracts don't offer specific spectroscopic data, research often employs techniques like FTIR, FT-Raman, and NMR spectroscopy to characterize this compound. [] These methods provide valuable information about the compound's structure, including vibrational frequencies of functional groups and the electronic environment of individual atoms. Combining experimental spectroscopic data with DFT (Density Functional Theory) calculations can further enhance the understanding of its structural properties and reactivity. []
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